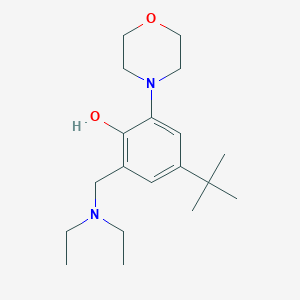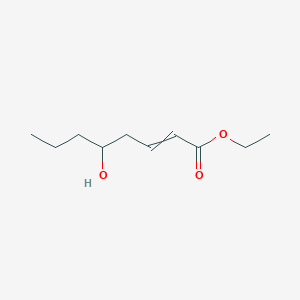
1,3-Dioxolane, 2-(2-methylpropyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane, 2-(2-methylpropyl): is a heterocyclic organic compound with the molecular formula C₈H₁₆O₂. It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(2-methylpropyl) can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the following steps:
Reactants: Carbonyl compound (e.g., aldehyde or ketone) and 1,2-ethanediol.
Catalyst: Brönsted acid (e.g., toluenesulfonic acid) or Lewis acid (e.g., zirconium tetrachloride).
Reaction Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: In industrial settings, the production of 1,3-dioxolane, 2-(2-methylpropyl) follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxolane, 2-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane, 2-(2-methylpropyl) has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dioxolane, 2-(2-methylpropyl) involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations. The compound interacts with molecular targets through acetalization or ketalization, forming stable intermediates that prevent unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: The parent compound without the 2-methylpropyl group.
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane.
2-Methyl-2-(2-methylpropyl)-1,3-dioxolane: A structural isomer with a different substitution pattern
Uniqueness: 1,3-Dioxolane, 2-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection of carbonyl groups and stability under various reaction conditions.
Eigenschaften
CAS-Nummer |
6135-52-0 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
NLSSIIZCHYEPNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
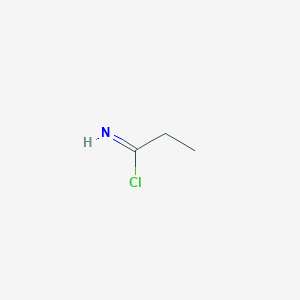

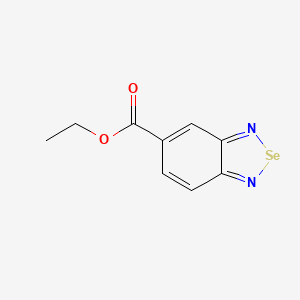
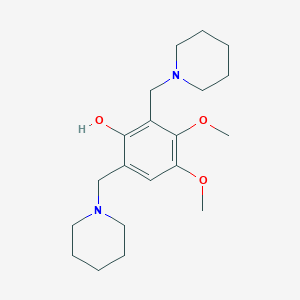
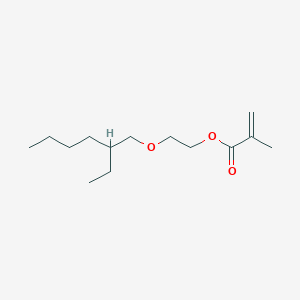
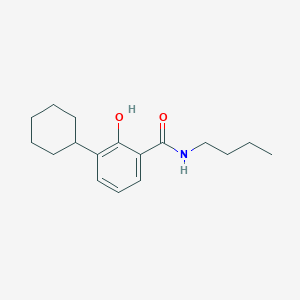
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
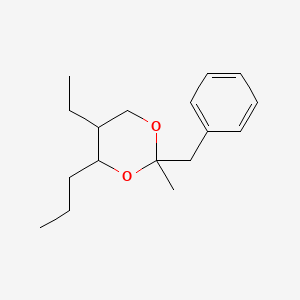
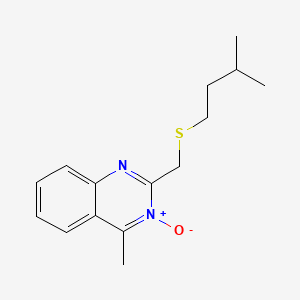
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
